MFCD09057660
Description
Based on analogous MDL entries (e.g., CAS 1046861-20-4, CAS 1761-61-1), it is likely a boronic acid derivative or aromatic compound with applications in catalysis, organic synthesis, or materials science . Such compounds often serve as ligands or intermediates in transition-metal-catalyzed reactions, such as Suzuki-Miyaura couplings, due to their stability and reactivity . Key parameters for characterization may include molecular weight, solubility, and logP values, which are critical for predicting bioavailability and synthetic utility .
Properties
Molecular Formula |
C17H18N2O3 |
|---|---|
Molecular Weight |
298.34 g/mol |
IUPAC Name |
2-[(2E)-2-[(3-propan-2-yloxyphenyl)methylidene]hydrazinyl]benzoic acid |
InChI |
InChI=1S/C17H18N2O3/c1-12(2)22-14-7-5-6-13(10-14)11-18-19-16-9-4-3-8-15(16)17(20)21/h3-12,19H,1-2H3,(H,20,21)/b18-11+ |
InChI Key |
CEMNPFCKYQTCBW-WOJGMQOQSA-N |
SMILES |
CC(C)OC1=CC=CC(=C1)C=NNC2=CC=CC=C2C(=O)O |
Isomeric SMILES |
CC(C)OC1=CC=CC(=C1)/C=N/NC2=CC=CC=C2C(=O)O |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C=NNC2=CC=CC=C2C(=O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of MFCD09057660 typically involves the reaction of 3-isopropoxybenzaldehyde with hydrazinobenzoic acid under specific conditions. The reaction is carried out in a solvent such as ethanol or methanol, with the mixture being heated to reflux for several hours to ensure complete reaction. The product is then purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
MFCD09057660 undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the hydrazino group, with reagents such as alkyl halides or acyl chlorides, forming substituted products.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
MFCD09057660 has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Industry: It is used in the development of new materials and as an intermediate in the production of various chemical products
Mechanism of Action
The mechanism by which MFCD09057660 exerts its effects involves interactions with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved are still under investigation, but it is believed that the hydrazino group plays a crucial role in its reactivity and interactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares MFCD09057660 with three structurally or functionally similar compounds, inferred from evidence on boronic acids and aromatic derivatives:
Key Findings:
Structural Similarities :
- This compound and (3-Bromo-5-chlorophenyl)boronic acid share identical molecular formulas and weights, suggesting analogous roles in palladium-catalyzed reactions .
- 4-Bromobenzaldehyde differs in functional group (aldehyde vs. boronic acid) but retains bromine for electrophilic substitution .
Functional Contrasts :
- Bioavailability : this compound’s logP (2.15) indicates moderate lipophilicity, enhancing membrane permeability compared to 2-(4-nitrophenyl)benzimidazole (logP 1.64) .
- Synthetic Utility : The higher synthetic accessibility score of 4-Bromobenzaldehyde (2.63) suggests easier scalability than this compound (2.07) .
Safety Profiles :
- All compounds carry H302 (oral toxicity), but 2-(4-nitrophenyl)benzimidazole poses additional inhalation risks (H335), limiting industrial use .
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